Isoquinoline
Overview
Description
Asymmetric Synthesis of Isoquinoline Alkaloids
Isoquinoline alkaloids are a significant class of natural products with diverse biological and pharmaceutical activities. The asymmetric synthesis of these compounds has been a focus of research, with methods evolving from traditional approaches to innovative strategies. Traditional syntheses like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions have been stereochemically modified to produce chiral nonracemic isoquinoline alkaloids. Additionally, new catalytic methods, both diastereoselective and enantioselective, have been applied to enhance the synthesis process .
Photoredox-Catalyzed Direct C-H Arylation
The total syntheses of menisporphine and daurioxoisoporphine C, two isoquinoline alkaloids, have been achieved through a novel photoredox-catalyzed direct C-H arylation. This method utilizes aryldiazonium salt and offers a mild and efficient alternative to conventional synthesis, allowing for a more convergent and flexible approach to accessing diverse isoquinoline structures .
Ag-Catalyzed Cyclization for Isoquinoline Derivatives
A new method for synthesizing substituted isoquinoline involves Ag-catalyzed cyclization of 2-alkynyl benzyl azides. This process is notable for its moderate to good yields and tolerance of various functional groups. The reaction conditions and scope have been thoroughly examined, and a plausible mechanism has been proposed .
Nickel-Catalyzed Annulation
Substituted isoquinolines have been efficiently synthesized via nickel-catalyzed annulation of tert-butyl imines of 2-iodobenzaldehydes with alkynes. This method has revealed dual pathways for alkyne insertion in the catalytic reactions, which is significant for understanding the regiochemistry of the synthesized isoquinolines .
Multicomponent 1,3-Dipolar Cycloaddition
Pyrrolo[2,1-a]isoquinoline derivatives have been synthesized through a one-pot three-component reaction. This multicomponent 1,3-dipolar cycloaddition starts from isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles, using 1,2-epoxypropane as a solvent. The structures of the resulting compounds were confirmed by various spectroscopic methods .
Copper-Catalyzed Azidation/Aza-Wittig Condensation
An efficient synthesis of isoquinolines from internal alkenyl boronic esters has been reported. The process involves a sequential copper-catalyzed azidation followed by an aza-Wittig condensation. This method has been utilized to synthesize quinisocaine, a topical anesthetic, and extended to synthesize related fused pyridines .
Three-Component Cascade Reaction
Isoquinolines and heterocycle-fused pyridines have been synthesized via a three-component cascade reaction involving aryl ketones, hydroxylamine, and alkynes. This efficient one-pot synthesis is facilitated by rhodium(III)-catalyzed C-H bond activation and cyclization, enabling the rapid assembly of multisubstituted isoquinolines and related structures .
Rh-Catalyzed C-H Activation/C-N Cyclization
The synthesis of isoquinolines through Rh-catalyzed C-H activation and intramolecular cyclization has been demonstrated, with diazodiesters serving as a C2 source. This method has been expanded to include the direct C-H activation/cyclization of benzimidates with diazoketoesters .
Synthesis and Fluorescent Properties
The synthesis of novel isoquinoline derivatives with substitutions at position 3 of the heteroaromatic ring has been explored. These compounds were obtained through a Goldberg–Ullmann-type coupling reaction and exhibited visible fluorescence, prompting further investigation into their optical properties .
Pd-Catalyzed Synthesis of Isoquinolinones
Isoquinolinones and analogues have been synthesized via a ligand-free Pd-catalyzed C-H and N-H double activation. This atom economical synthesis yielded isoquinolinones in good to excellent yields and demonstrated good regioselectivity with unsymmetrical alkynes. A practical one-pot procedure for preparing N-H isoquinolinones has also been described10.
Scientific Research Applications
Acetylcholinesterase Inhibition and Neurodegenerative Disorders
Isoquinoline alkaloids, such as those from Sanguinaria canadensis, have been studied for their ability to inhibit acetylcholinesterase activity. This is significant in the context of neurodegenerative disorders like Alzheimer’s disease. The in vitro investigation of these extracts has shown high acetylcholinesterase activity inhibition, suggesting potential for further in vivo experiments (Tuzimski & Petruczynik, 2021).
Pharmacological and SAR Activities
Isoquinoline N-oxide alkaloids, naturally occurring in various plants, have shown a range of pharmacological activities, including antimicrobial, antibacterial, and antitumor effects. With over 200 biologically active compounds identified, these alkaloids are a significant source for drug discovery, as evidenced by structure-activity relationship (SAR) studies (Dembitsky, Gloriozova, & Poroikov, 2015).
Nucleic Acid Binding and Drug Design
Several isoquinoline alkaloids exhibit potential anticancer properties. Research into their molecular interactions, particularly binding to nucleic acids, is advancing, contributing valuable information for drug design. Alkaloids such as berberine and sanguinarine have been the focus of these studies, paving the way for the development of new therapeutic agents (Bhadra & Kumar, 2011).
Isoquinoline in Drug Development
Isoquinolines play a crucial role in drug discovery, with derivatives being used for treating a wide range of diseases, including tumors, respiratory diseases, and cardiovascular disorders. The versatility and effectiveness of isoquinoline-based drugs are highlighted in various clinical applications and trials (Luo et al., 2020).
Broad Bioactivity Spectrum
Isoquinoline alkaloids have demonstrated a wide array of bioactivities, including antitumor, antidiabetic, antibacterial, antifungal, antiviral, and neuroprotective effects. The review of over 400 molecules from this alkaloid class underscores their potential in the discovery of new drugs (Shang et al., 2020).
Nanotechnological Applications
Berberine, an isoquinoline alkaloid, has demonstrated numerous medicinal properties. Nanotechnology offers solutions to its pharmacokinetic challenges, such as poor bioavailability, suggesting new delivery methods for this and similar compounds (Behl et al., 2022).
Anticancer Properties
Isoquinoline alkaloids have shown potential in cancer treatment through mechanisms like cell cycle arrest and apoptosis. Their interaction with nucleic acids and enzymes, and the possibility of epigenetic modulation, underline their therapeutic significance (Yun et al., 2021).
Ligand and Chelate Applications
Bi-isoquinoline serves as a non-sterically hindering ligand, useful in preparing chelates and macrocyclic systems. This application is significant in coordination chemistry, as seen in iron(II) complexes (Durola, Sauvage, & Wenger, 2006).
Veterinary Applications
Isoquinoline alkaloids, derived from Macleaya cordata, have been used as feed additives in swine and poultry. Their role in regulating metabolic processes and innate immune responses highlights their importance in veterinary science (Ni et al., 2016).
Chemical and Pharmacological Insights
Isoquinoline's chemical properties and diverse biological potentials, including antifungal, anti-tubercular, and anti-diabetic activities, make it a key compound in pharmacotherapeutic research (Danao et al., 2021).
Novel Fluorescence Applications
Isoquinolines have been explored as potential fluorescent dyes, as demonstrated in the invertebrate Ciona intestinalis. These compounds could have applications in biological imaging and research (Mercurio et al., 2021).
Synthesis and Organic Chemistry Applications
Isoquinolines have been synthesized through various chemical processes, contributing to organic chemistry and providing avenues for creating new compounds with potential therapeutic applications (Yavari, Hossaini, & Sabbaghan, 2006).
Extraction and Purification Techniques
Techniques for extracting and purifying isoquinoline from wash oil have been developed, emphasizing its importance as a chemical raw material and its wide applications (E, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUIBRHMBBTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21364-46-5 (hydrochloride) | |
Record name | Isoquinoline | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID2047644 | |
Record name | Isoquinoline | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
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Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Solubility |
4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.097-1.103 | |
Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
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Product Name |
Isoquinoline | |
CAS RN |
119-65-3 | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Melting Point |
25.5 - 26 °C | |
Record name | Isoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04329 | |
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URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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